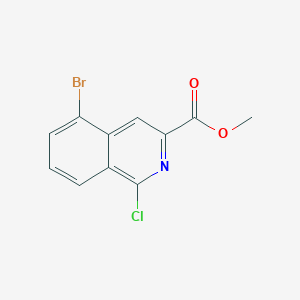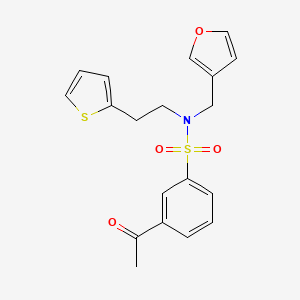
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound likely contains a five-membered furan ring and a six-membered benzene ring . It also has a fluorine atom attached to the benzene ring and an amide functional group .Chemical Reactions Analysis
The compound, due to the presence of the amide group, might undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings in the structure might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The compound is likely to be a solid under normal conditions. Its solubility might depend on the polarity of the solvent.Aplicaciones Científicas De Investigación
Sustainable Access to Polymers and Fuels
Furan derivatives, such as 2,5-dimethylfuran, have been identified as promising alternatives to petroleum-based chemicals for producing polymers, functional materials, and fuels. Research emphasizes the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further processing into valuable chemicals. These derivatives are considered essential for developing sustainable materials and energy sources, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Applications
2,5-Dimethylfuran, a biomass-derived compound, is highlighted for its potential as a transport biofuel due to physicochemical properties similar to those of conventional fuels. Studies focus on the synthesis of this compound from lignocellulosic biomass and its application in spark and compression ignition engines, suggesting its viability as an eco-friendly alternative to gasoline or diesel. Blending with traditional fuels could improve engine emissions and performance, marking significant progress toward sustainable energy solutions (Nguyen et al., 2021).
Advanced Materials and Chemical Synthesis
Furan derivatives are employed in the synthesis of advanced materials and chemicals, serving as building blocks in organic synthesis. Their versatility is attributed to the presence of functional groups that facilitate the production of fine chemicals, showcasing their role in incorporating renewable carbon sources into a variety of products. This underscores the broader applicability of furan-based compounds in developing sustainable chemical processes and materials (Fan, Verrier, Queneau, & Popowycz, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHIYOMUNUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818962.png)


![9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2818968.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)

